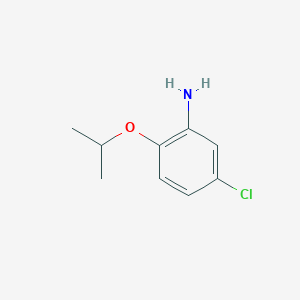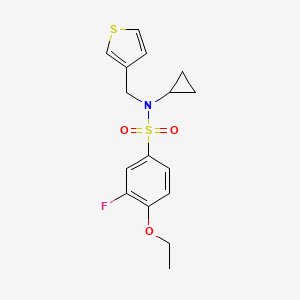
N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group attached to an organic radical. They are widely used in medicine, primarily as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with a benzene ring substituted with ethoxy, fluoro, and sulfonamide groups, the latter of which is further substituted with a cyclopropyl group and a thiophen-3-ylmethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including substitutions, additions, and eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of various functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Biochemical Evaluation and Enzyme Inhibition
N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide and related compounds have been studied for their potential as enzyme inhibitors. For instance, benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurological disorders (Röver et al., 1997). Another study explored the synthesis of benzenesulfonamide derivatives and their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme related to inflammation and pain, suggesting their potential in the treatment of conditions like arthritis (Hashimoto et al., 2002).
Anticancer Potential
Several studies have examined the anticancer properties of benzenesulfonamide derivatives. A research on new benzenesulfonamides highlighted their cytotoxic activities against tumor cell lines and their potential as carbonic anhydrase inhibitors, which could be crucial for anti-tumor activity studies (Gul et al., 2016). Additionally, another study identified specific benzenesulfonamide compounds as leader anticancer compounds based on their cytotoxic/anticancer effects and CA inhibitory effects, marking them as potential drug candidates (Gul et al., 2018).
Pharmacological Activity
Research on 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety indicated that these compounds possess selective and potent cyclooxygenase (COX) inhibitory activities. This study's findings are significant for the development of COX-2 specific inhibitors, which have applications in treating inflammation and pain (Pal et al., 2003).
Application in Photodynamic Therapy
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated its potential as a photosensitizer in photodynamic therapy, a treatment modality for cancer. The compound's high singlet oxygen quantum yield makes it significant for this therapeutic approach (Pişkin et al., 2020).
Enantioselective Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) is a novel electrophilic fluorinating reagent that was developed for enantioselective fluorination. Its unique steric properties enhance the enantioselectivity of the products, making it a significant contribution to synthetic chemistry (Yasui et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-2-21-16-6-5-14(9-15(16)17)23(19,20)18(13-3-4-13)10-12-7-8-22-11-12/h5-9,11,13H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGQRFUCJQDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

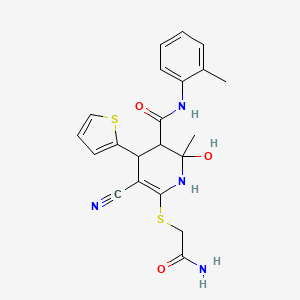
![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)
![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2933188.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2933189.png)

![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)
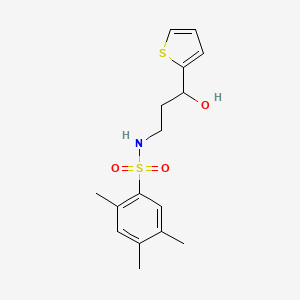
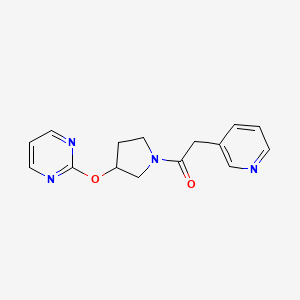
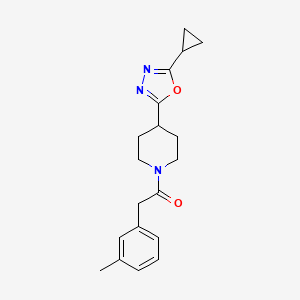
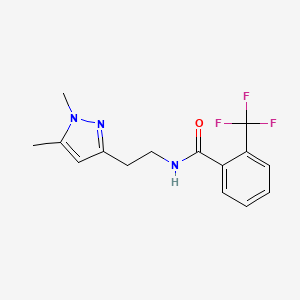
![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)
